3-chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide
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Overview
Description
Comprehensive Analysis of 3-chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide
The compound 3-chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide is a derivative of chromene, a heterocyclic compound with notable biological activities. Chromene derivatives are known for their presence in natural products and synthetic biologically active compounds . The structure of this compound suggests potential pharmacological properties, given the chromene core's relevance in medicinal chemistry.
Synthesis Analysis
The synthesis of related chromene derivatives has been reported through various methods. A one-pot, three-component synthesis approach has been utilized for the construction of 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives, which could be analogous to the synthesis of the compound . Additionally, a novel one-pot three-step method has been developed for the synthesis of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives, which directly relates to the core structure of the compound being analyzed .
Molecular Structure Analysis
The molecular structure of chromene derivatives has been extensively studied using various spectroscopic and computational methods. For instance, the molecular structure and vibrational spectra of a chloro-substituted benzamide, similar to the compound , have been determined using Hartree-Fock and density functional methods . These techniques could be applied to deduce the molecular geometry and vibrational frequencies of 3-chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide.
Chemical Reactions Analysis
Chromene derivatives can undergo photo-reorganization, as seen in the study of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones, leading to the formation of angular pentacyclic compounds . This suggests that the compound may also participate in photochemical reactions, potentially leading to novel structures with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives can be influenced by their molecular structure. For example, the photophysics of 3-benzoxazol-2-yl-chromen-2-one has been studied, revealing high molar absorptivities and fluorescence quantum yields, which are indicative of its electronic properties . These properties are essential for the application of chromene derivatives as fluorescent probes or in photodynamic therapy. The solubility, stability, and reactivity of the compound would be critical for its potential use in pharmaceutical applications.
Scientific Research Applications
Synthesis and Derivative Formation
Diversity-Oriented Synthesis : A novel method for synthesizing derivatives of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide was developed, highlighting the compound's role in forming a library of 55 compounds with potential biological activity (Vodolazhenko et al., 2012).
Formation of Chromeno and Benzoxazin Derivatives : The compound has been used in the synthesis of chromeno[3,4-c][1,2]benzoxazin-6-oxides, demonstrating its versatility in creating novel chemical structures (Korotaev et al., 2014).
Molecular Modeling and Potential Drug Leads
- Molecular Modeling for Anticancer Drugs : Chromene derivatives have been studied for their potential as anticancer drugs, with molecular modeling and docking studies suggesting their effectiveness as DNA intercalators (Santana et al., 2020).
Photochemical Studies
- Photo-reorganization Studies : The compound's derivatives have been studied for photo-reorganization, leading to the formation of various pentacyclic compounds, indicating its utility in green synthesis methods (Dalal et al., 2017).
Heterocyclic System Synthesis
- Synthesis of O-Heterocyclic Hybrid Systems : Research has explored the design of new hybrid polyoxaheterocyclic compounds based on this compound, showcasing its role in creating complex molecular structures (Kanevskaya et al., 2022).
Nucleophilic Reactivity
- Study of Nucleophilic Reactivity : The compound's derivatives have been synthesized and their reactivity with various mono- and di-nitrogen nucleophiles investigated, contributing to the understanding of its chemical behavior (Ali et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-N-(2,5-dioxo-7,8-dihydro-6H-chromen-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4/c17-10-4-1-3-9(7-10)15(20)18-12-8-11-13(19)5-2-6-14(11)22-16(12)21/h1,3-4,7-8H,2,5-6H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFYFZIDBMZTRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=O)O2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide |
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